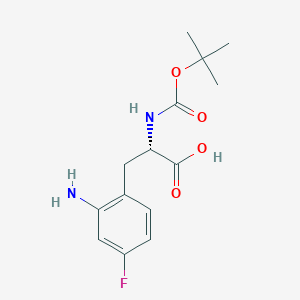

(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine at the α-position and a 2-amino-4-fluorophenyl group at the β-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. The fluorine atom enhances metabolic stability and bioavailability, while the Boc group facilitates selective deprotection during stepwise syntheses .

Properties

Molecular Formula |

C14H19FN2O4 |

|---|---|

Molecular Weight |

298.31 g/mol |

IUPAC Name |

(2S)-3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6,16H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI Key |

DQCCCZHRDDOFBL-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid generally follows a multi-step process involving protection, coupling, and purification steps.

Starting Materials

- (S)-2-Aminopropanoic acid (L-alanine derivative)

- 2-Amino-4-fluorobenzene (commercially available aromatic amine)

- tert-Butoxycarbonyl chloride (Boc-Cl) for amine protection

- Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Catalyst: 4-Dimethylaminopyridine (DMAP)

Stepwise Procedure

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Protection of α-Amino Group | (S)-2-aminopropanoic acid treated with Boc-Cl in the presence of triethylamine (base), typically in anhydrous dichloromethane (DCM) at 0–25 °C | Boc group protects the amino functionality, preventing side reactions in subsequent steps |

| 2 | Coupling Reaction | Boc-protected amino acid coupled with 2-amino-4-fluorobenzene using DCC or EDC and catalytic DMAP in solvents like DCM or dimethylformamide (DMF), at room temperature or slightly elevated temperatures | Formation of amide bond linking the fluorophenyl group to the amino acid backbone |

| 3 | Purification | Crystallization or chromatographic techniques to isolate the pure product | Ensures removal of coupling byproducts such as dicyclohexylurea (DCU) |

Reaction Scheme Summary

Boc protection:

$$

\text{(S)-2-aminopropanoic acid} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{Boc-protected amino acid}

$$Coupling:

$$

\text{Boc-protected amino acid} + \text{2-amino-4-fluorobenzene} \xrightarrow[\text{DMAP}]{\text{DCC or EDC}} \text{(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid}

$$

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and reproducibility:

- Automated peptide synthesizers may be employed for precise control of coupling steps.

- Continuous flow reactors improve reaction efficiency and heat/mass transfer.

- Use of high-purity reagents and solvents to minimize impurities.

- Implementation of in-line monitoring techniques such as HPLC or NMR to track reaction progress.

- Optimization of solvent systems and reaction times to maximize yield and minimize byproducts.

Analytical Data and Reaction Optimization

Reaction Yields and Purity

Typical yields for the Boc protection step exceed 90%, while the coupling step yields range from 70% to 85% depending on reaction conditions and purification efficiency.

Analytical Techniques Used

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction completion.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

- Infrared Spectroscopy (IR): Identifies functional groups, particularly the Boc carbonyl and amide bonds.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Expected Outcome | Typical Yield | Notes |

|---|---|---|---|---|

| Boc Protection | Boc-Cl, triethylamine, DCM, 0–25 °C | Boc-protected amino acid | >90% | Protects amino group |

| Coupling | DCC or EDC, DMAP, DCM or DMF, RT | Formation of target compound | 70–85% | Amide bond formation |

| Purification | Crystallization or chromatography | Pure (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | N/A | Removes impurities |

Research Findings and Notes

- The Boc protecting group is favored due to its stability under neutral and basic conditions and ease of removal under acidic conditions (e.g., trifluoroacetic acid treatment).

- The presence of the fluorine atom on the aromatic ring enhances the compound’s metabolic stability and bioavailability, which is critical for pharmaceutical applications.

- The choice of coupling reagent (DCC vs. EDC) affects reaction efficiency and byproduct formation; EDC is often preferred for easier removal of urea byproducts.

- Reaction conditions such as temperature, solvent polarity, and catalyst loading are critical parameters optimized to maximize yield and stereochemical purity.

- Industrial processes emphasize minimizing racemization and maximizing enantiomeric excess, critical for the compound’s biological activity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Coupling: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling: DCC or EDC in the presence of DMAP or N-hydroxysuccinimide (NHS).

Major Products

Deprotection: The major product is the free amino acid without the Boc group.

Substitution: Products depend on the nucleophile used.

Coupling: Peptides or peptide derivatives.

Scientific Research Applications

Pharmacological Applications

-

Drug Development :

- The compound's structure allows it to function as a potential lead compound in the development of new pharmaceuticals targeting various diseases. Its amino acid-like structure is particularly relevant in the design of peptide-based drugs.

-

Neurological Research :

- Recent studies have indicated that compounds similar to (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid may exhibit neuroprotective properties. Research has focused on its role in mitigating neuroinflammation and promoting neuronal survival, making it a candidate for treating neurodegenerative diseases .

- Cancer Research :

Biochemical Applications

- Enzyme Inhibition Studies :

- Peptide Synthesis :

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of derivatives of (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid on neuronal cells subjected to oxidative stress. The results indicated significant protection against cell death, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Anti-Cancer Activity

In another investigation, researchers synthesized several analogs of the compound and evaluated their cytotoxic effects on human cancer cell lines. Some derivatives showed promising anti-cancer activity, leading to further exploration of their mechanisms of action and potential as therapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Drug Development | Lead compound for pharmaceuticals | Potential for various therapeutic uses |

| Neurological Research | Neuroprotective agent | Mitigates neuroinflammation |

| Cancer Research | Anti-cancer properties | Promising activity against specific cancer lines |

| Biochemical Studies | Enzyme inhibition | Useful in metabolic disorder research |

| Peptide Synthesis | Building block for modified peptides | Enhances stability and bioactivity |

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

- Steric Effects: The 2,6-difluoro analogue introduces ortho-substituents, increasing steric hindrance and reducing rotational freedom compared to the 2-amino-4-fluoro group in the target compound .

Analogues with Functional Group Variations

- Key Differences: Reactivity: The azido group enables bioorthogonal reactions, while the borono group facilitates palladium-catalyzed couplings, expanding utility in bioconjugation . Solubility: The imidazole ring in N,N'-Di-Boc-L-histidine increases water solubility compared to the hydrophobic fluorophenyl group in the target compound .

Pharmacologically Active Analogues

Biological Activity

(S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as a phenylalanine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring and a tert-butoxycarbonyl (Boc) protecting group, which influence its pharmacological properties. The following sections summarize the biological activity of this compound, including enzyme inhibition, binding affinities, and potential therapeutic applications.

- Molecular Formula : C15H21FN2O4

- Molecular Weight : 312.34 g/mol

- CAS Number : 2177267-04-6

Biological Activity Overview

The biological activity of (S)-3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid primarily involves its role as an enzyme inhibitor and its interactions with various biological pathways.

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory activity against several enzymes, particularly those involved in metabolic processes and signaling pathways. For instance:

- ADAMTS Family Inhibition : The compound has been evaluated for its inhibitory effects on ADAMTS7 and ADAMTS5, which are implicated in cardiovascular diseases. In vitro assays demonstrated that modifications to the compound's structure could enhance selectivity and potency against these targets .

- Ki Values : The inhibition constants (Ki) for various derivatives of this compound were assessed, revealing significant differences in activity based on structural modifications. For example:

| Compound | R Group | Ki (nM) ADAMTS7 | Ki (nM) ADAMTS5 |

|---|---|---|---|

| 3a | 4-CF3 | 9.0 ± 1.0 | 110 ± 40 |

| 3b | 4-CF3 CH3 | 50 ± 10 | 90 ± 30 |

| 3e | 4-F | 6.0 ± 1.0 | 15 ± 4 |

Mechanistic Insights

The mechanism of action for (S)-3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific enzyme active sites, where it competes with natural substrates or inhibitors. Molecular docking studies have provided insights into how structural variations affect binding affinity and specificity.

Structural Activity Relationship (SAR)

The presence of the fluorine atom in the para position of the phenyl ring has been shown to enhance the biological activity of the compound compared to non-fluorinated analogs. This modification can improve metabolic stability and increase binding interactions with target enzymes .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cardiovascular Research : In studies focusing on atherosclerosis, compounds similar to (S)-3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid were shown to modulate proteolytic activity linked to disease progression .

- Antiviral Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties, particularly against specific viral proteases involved in infection processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.